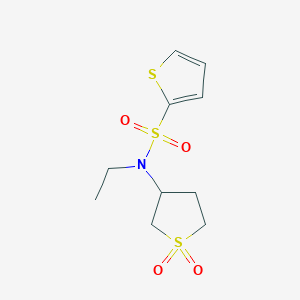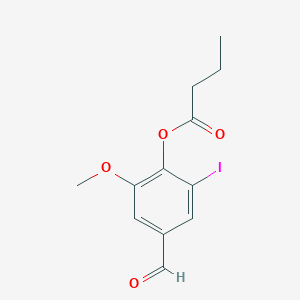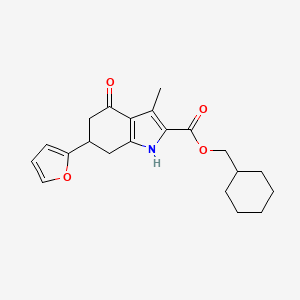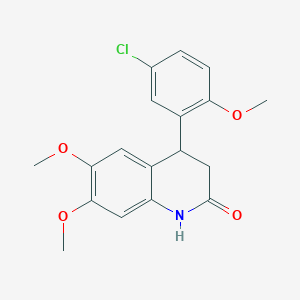![molecular formula C19H21N3O4S B4189101 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4189101.png)
2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
説明
2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce cell cycle arrest and apoptosis in cancer cells. MS-275 has been shown to have anticancer properties in preclinical studies, and is currently being investigated in clinical trials.
作用機序
2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to a more compact chromatin structure and decreased gene expression. By inhibiting HDAC activity, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can increase histone acetylation and promote gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have other biochemical and physiological effects. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can induce the expression of heat shock proteins, which can protect cells from stress-induced damage. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can also modulate the immune response by increasing the expression of cytokines and chemokines. Additionally, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response.
実験室実験の利点と制限
One advantage of using 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for HDAC enzymes. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide selectively inhibits class I HDAC enzymes, which are commonly overexpressed in cancer cells. This specificity can reduce the risk of off-target effects and toxicity. However, one limitation of using 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively short half-life in vivo. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a half-life of approximately 2 hours, which can limit its efficacy in clinical settings.
将来の方向性
There are several future directions for the study of 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that can enhance the anticancer effects of 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. For example, 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to synergize with other chemotherapeutic agents, such as cisplatin and doxorubicin. Another area of interest is the investigation of 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with immune checkpoint inhibitors, which can enhance the immune response against cancer cells. Additionally, there is ongoing research into the development of more potent and selective HDAC inhibitors, which may have improved efficacy and reduced toxicity compared to 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
科学的研究の応用
2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 2-[(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.
特性
IUPAC Name |
2-(methanesulfonamido)-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-27(25,26)21-17-11-5-2-8-14(17)18(23)20-16-10-4-3-9-15(16)19(24)22-12-6-7-13-22/h2-5,8-11,21H,6-7,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWOBJKPMLFLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189029.png)

![3-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4189041.png)
![2-iodo-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4189050.png)
![2-(1-{4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4189066.png)
![ethyl 4-methyl-2-(3-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4189073.png)

![ethyl 4,5-dimethyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4189085.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-pyrrolidinesulfonamide](/img/structure/B4189090.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4189093.png)



![N-benzyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4189119.png)